4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H13N5O4S and a molecular weight of 311.321 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an appropriate amine . The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base. The reaction temperature is maintained between 70-80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave irradiation has been explored to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium carbonate, dioxane, and water . The reaction conditions typically involve moderate temperatures (70-80°C) and may utilize microwave irradiation for enhanced efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide involves its ability to form reactive intermediates that can undergo nucleophilic attack . The triazine ring is particularly reactive, allowing for the formation of various derivatives through substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-amino-N-(5,6,7-trimethoxy-benzothiazol-2-yl)-benzenesulfonamide
- 4-amino-N-(5-methoxy-pyrimidin-4-yl)-benzenesulfonamide
Uniqueness
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide is unique due to its triazine ring structure, which imparts specific reactivity and versatility in chemical synthesis . This compound’s ability to form various derivatives through substitution reactions makes it valuable in multiple scientific and industrial applications .
Eigenschaften
CAS-Nummer |
4107-73-7 |
---|---|
Molekularformel |
C11H13N5O4S |
Molekulargewicht |
311.32 g/mol |
IUPAC-Name |
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N5O4S/c1-19-10-13-9(14-11(15-10)20-2)16-21(17,18)8-5-3-7(12)4-6-8/h3-6H,12H2,1-2H3,(H,13,14,15,16) |
InChI-Schlüssel |
GSZHQQRPVYFNQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.